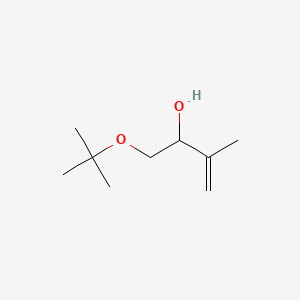
1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- is a chemical compound with the molecular formula C12H9N3O2. It is known for its role as an ultraviolet (UV) stabilizer, which helps in protecting materials from the harmful effects of UV radiation. This compound is widely used in various industries, including plastics, coatings, and personal care products, due to its ability to absorb UV light and prevent degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- typically involves the reaction of 1,4-benzenediol with 2H-benzotriazole under specific conditions. One common method includes the use of sulfuric acid and water to create a reaction medium, followed by the addition of o-nitroaniline. The mixture is then cooled to a temperature range of 0-5°C, and a 20% sodium nitrite solution is added dropwise while maintaining the temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a UV stabilizer in polymers and coatings to enhance durability and longevity.
Biology: Studied for its potential protective effects against UV-induced damage in biological systems.
Medicine: Investigated for its role in preventing UV-related skin conditions and its potential use in sunscreen formulations.
Mecanismo De Acción
The compound exerts its effects by absorbing UV radiation and converting it into thermal energy, thereby preventing the degradation of materials. The benzotriazole moiety in the compound is responsible for the absorption of UV light, while the benzenediol part helps in stabilizing the molecule. This mechanism involves the excitation of electrons in the benzotriazole ring, which then dissipate the absorbed energy as heat .
Comparación Con Compuestos Similares
1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- can be compared with other similar UV stabilizers:
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Known for its high UV absorption efficiency and stability.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Effective in high-temperature applications and provides excellent light stability.
Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl): Commonly used in coatings and plastics for UV protection.
These compounds share similar UV-absorbing properties but differ in their specific applications and stability under various conditions.
Propiedades
Número CAS |
31701-42-5 |
|---|---|
Fórmula molecular |
C12H9N3O2 |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
2-(benzotriazol-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C12H9N3O2/c16-8-5-6-12(17)11(7-8)15-13-9-3-1-2-4-10(9)14-15/h1-7,16-17H |
Clave InChI |
JLQBRVRLOLTDGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NN(N=C2C=C1)C3=C(C=CC(=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)


![2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-](/img/structure/B13744259.png)






